5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-5-3-2-4-10(11)14-8-9(13)6-7-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDKNHZKMWCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl-containing derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyridinone structure with a bromine atom and a methoxyphenyl group, contributing to its unique reactivity and interaction with biological targets. The presence of the bromine atom enhances electrophilicity, while the methoxy group can influence solubility and binding affinity.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 267.11 g/mol |
| Functional Groups | Bromine, Methoxy, Pyridinone |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation through interference with microtubule dynamics.
- Case Study : A study on related compounds showed that they induced G2/M phase arrest in cancer cells, leading to apoptosis. This was attributed to their ability to disrupt microtubule polymerization, targeting tubulin directly .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains.
- Research Findings : Compounds containing bromine and methoxy groups have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Microtubule disruption |
| Antimicrobial | Moderate to High | Inhibition of bacterial growth |
| Anti-inflammatory | Moderate | Cytokine inhibition |
The biological activity of this compound can be attributed to its interaction with specific proteins involved in cell cycle regulation and inflammation.
- Microtubule Targeting : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Enzyme Inhibition : The bromine atom may facilitate interactions with active sites of various enzymes, enhancing inhibitory effects on pathways critical for cancer cell survival.
Molecular Modeling Studies
Molecular docking studies indicate that the compound can effectively bind to target proteins, demonstrating favorable binding affinities that correlate with observed biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, 5-bromopyridin-2(1H)-one derivatives are often functionalized at the 1-position using aryl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). highlights a protocol where 5-bromopyridin-2(1H)-one reacts with aryl halides to form N-aryl derivatives, with yields optimized by controlling stoichiometry and reaction time .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and intermolecular interactions. For pyridin-2(1H)-one derivatives, hydrogen bonding between the lactam oxygen and adjacent substituents is critical for stabilizing the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The lactam proton (NH) typically appears as a broad singlet at δ 10–12 ppm, while the methoxyphenyl group shows distinct aromatic signals.
- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₁₂H₁₀BrNO₂ requires m/z 295.9974).
- IR : A strong absorption band near 1650–1700 cm⁻¹ corresponds to the lactam C=O stretch .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting biological receptors (e.g., survivin)?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies predict binding affinities. For instance, rigidified pyridin-2(1H)-one scaffolds (e.g., tricyclic derivatives) are designed to occupy hydrophobic pockets in survivin’s dimerization interface. In silico analysis of substituent effects (e.g., bromine’s steric bulk vs. methoxy’s electron-donating properties) optimizes binding interactions .
Q. What strategies resolve contradictions in reported spectral data for synthesized derivatives?
- Methodological Answer : Reproducibility issues often arise from incomplete characterization. To address this:
- Compare experimental NMR shifts with DFT-calculated values.
- Validate purity via HPLC (≥95%) and elemental analysis.
- Cross-reference melting points and optical rotations with literature (e.g., notes discrepancies in unreported spectral data for 5-bromo-N-aryl derivatives) .
Q. How are multi-component reactions optimized to incorporate this compound into bioactive heterocycles?
- Methodological Answer : The pyridin-2(1H)-one core is integrated into chromeno[2,3-b]pyridines via one-pot reactions with salicylaldehydes and malononitrile. Key parameters:
- Catalyst : Piperidine or L-proline enhances cyclization.
- Solvent : Ethanol or DMF at reflux improves yields (60–85%).
- Substituent effects : Electron-withdrawing groups (e.g., Br) stabilize intermediates, while methoxy groups direct regioselectivity .
Q. What are the challenges in scaling up synthetic protocols for this compound?
- Methodological Answer :
- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water) for large-scale batches.
- Byproduct control : Excess aryl halide or unreacted starting material requires careful quenching (e.g., Na₂S₂O₃ washes).
- Yield optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
